molecular formula C4H8Br2O2 B3025041 2,3-Dibromo-1,4-butanediol CAS No. 20163-90-0

2,3-Dibromo-1,4-butanediol

Cat. No.: B3025041
CAS No.: 20163-90-0
M. Wt: 247.91 g/mol
InChI Key: OXYNQEOLHRWEPE-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-butanediol is a chemical compound with the molecular formula C4H8Br2O2 . It has been used in the preparation of diquaternary gemini surfactants . It reacts with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis (arsonic acid) .


Molecular Structure Analysis

The molecular weight of this compound is 247.91 g/mol . The IUPAC name for this compound is 2,3-dibromobutane-1,4-diol . The InChI representation is InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2 .


Chemical Reactions Analysis

This compound reacts with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis (arsonic acid) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 247.91 g/mol , a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . The exact mass is 247.88706 g/mol, and the monoisotopic mass is 245.88910 g/mol .

Scientific Research Applications

Biotechnological Production

2,3-Dibromo-1,4-butanediol holds significant potential in biotechnological applications, particularly in the production of chemicals such as 1,3-propanediol and 2,3-butanediol through biological processes. These chemicals have wide-ranging applications and can be biologically produced, offering a promising and more environmentally friendly alternative to traditional chemical synthesis methods. Studies have focused on various strategies for efficient and economical production, including strain improvement, substrate alternation, and process optimization (Ji, Huang, & Ouyang, 2011).

Downstream Processing in Microbial Production

The recovery and purification of biologically produced diols, such as 2,3-butanediol, play a critical role in the overall cost-effectiveness of the microbial production process. Different methods have been studied for this purpose, including evaporation, distillation, membrane filtration, pervaporation, ion exchange chromatography, and liquid–liquid extraction. However, no single method has proven to be simple and efficient, indicating the need for further improvements in terms of yield, purity, and energy consumption (Xiu & Zeng, 2008).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, this compound is utilized in processes like the preparation of highly active monometallic rhenium catalysts for the synthesis of 1,4-butanediol from 1,4-anhydroerythritol. These catalysts have shown high yields and are significant in the context of producing valuable chemicals through catalytic processes (Wang, Tamura, Nakagawa, & Tomishige, 2019).

Microbial Strain Engineering

Engineering microbial strains for the production of 2,3-butanediol is another key area of research. Strategies like eliminating byproduct formation, redirecting metabolic flux, and rebalancing redox cofactors have been employed to enhance production. Such approaches demonstrate the synergy between synthetic biology and metabolic engineering in developing efficient microbial production systems (Kim & Hahn, 2015).

Renewable Energy and Fuel Alternatives

This compound contributes to the production of renewable energy sources and fuel alternatives. Its derivatives and transformation processes are explored for their potential in creating sustainable energy solutions, such as low freezing point fuel and antifreeze agents. This aligns with the global shift towards renewable and sustainable energy resources (Harvey, Merriman, & Quintana, 2016).

Structural and Physical Properties Analysis

Research on the structural and physical properties of this compound and its derivatives is essential for understanding their behavior in various applications. Studies using methods like adiabatic compressibility measurements and positron annihilation have provided insights into the structure and properties of these compounds, which is crucial for their effective application in various fields (Jerie, Baranowski, Gliński, & Orzechowski, 1999).

Safety and Hazards

2,3-Dibromo-1,4-butanediol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Properties

IUPAC Name

2,3-dibromobutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Br2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYNQEOLHRWEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70869065
Record name (+/-)-2,3-Dibromo-1,4-butanediol
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Molecular Weight

247.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20163-90-0, 1947-58-6
Record name 2,3-Dibromo-1,4-butanediol
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Record name 1,4-Butanediol, 2,3-dibromo-, (+,-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Butanediol, 2,3-dibromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-2,3-Dibromo-1,4-butanediol
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Record name (R*,R*)-(±)-2,3-dibromobutane-1,4-diol
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Record name 1,4-Butanediol, 2,3-dibromo
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Record name 2,3-Dibromo-1,4-butanediol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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